DOTA-Biotin-Sarcosine

Descripción general

Descripción

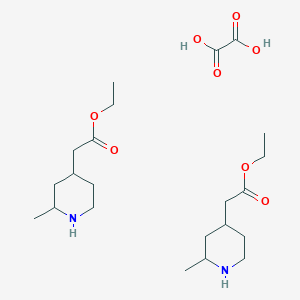

DOTA-Biotin-Sarcosine is a compound that combines the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), biotin, and sarcosine. This compound is primarily used in pretargeted radioimmunotherapy and molecular imaging due to its ability to form stable complexes with various metal ions, which can be used for diagnostic and therapeutic purposes .

Mecanismo De Acción

Target of Action

The primary target of DOTA-Biotin-Sarcosine is non-muscle invasive bladder cancer (NMIBC) cells . The compound is used in intravesical radionuclide therapy, where it delivers short-range radiation against NMIBC . It has also been suggested that the compound could be used in the treatment of acute myeloid leukemia (AML), with bispecific antibody constructs targeting both CD45 and 90Y-labeled-DOTA-biotin .

Mode of Action

This compound interacts with its targets through a process known as pretargeted radioimmunotherapy . The β-emitter 90Y is linked to DOTA-biotin-avidin ([90Y]DBA) to deliver short-range radiation against NMIBC . The compound is contained in the bladder for up to 4 hours after intravesical infusion . Attaching 90Y-DOTA-biotin to avidin prevents its re-absorption into the blood and distribution throughout the rest of the body .

Biochemical Pathways

This compound affects critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound acts as a coenzyme in these processes . The biotin biosynthetic pathway can also be affected by the compound .

Pharmacokinetics

The pharmacokinetics of this compound are favorable, with the compound demonstrating low tissue and whole-body retention . All haptens, including DOTA, DOTA-biotin, a di-DOTA peptide, and DOTA-aminobenzene, demonstrated similar low tissue and whole-body retention, with 2–4% of the injected dose remaining in mice 4 hours post-injection . The kidney is predicted to be dose-limiting for all 177Lu-labeled haptens tested, with an estimated kidney dose of approximately 0.1 mGy/MBq .

Result of Action

A single dose of [90Y]DBA radiation treatment significantly reduced the growth of MB49 bladder carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, endogenous biotin in humans may limit the translation of this approach to the clinic . The development of bispecific antibody constructs targeting both cd45 and 90y-labeled-dota-biotin can circumvent such hurdles .

Análisis Bioquímico

Biochemical Properties

DOTA-Biotin-Sarcosine plays a significant role in biochemical reactions. The DOTA component acts as a chelating agent, binding to metal ions, which can be useful in medical imaging . Biotin, on the other hand, is a popular linker used in biotechnology to conjugate proteins for biochemical assays . Sarcosine, a derivative of the amino acid glycine, is involved in one-carbon metabolism . The interactions between this compound and other biomolecules are largely determined by these properties.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, in the context of bladder cancer treatment, this compound has been used to deliver short-range radiation against non-muscle invasive bladder cancer (NMIBC) . This compound influences cell function by delivering targeted radiation, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. The DOTA component can chelate radionuclides, enabling the compound to deliver targeted radiation . Biotin can bind to avidin with high affinity, which can be leveraged to target specific cells or tissues . The sarcosine component may interact with enzymes or other biomolecules involved in one-carbon metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study involving bladder cancer treatment, it was found that this compound remained in the bladder for up to 4 hours after intravesical infusion . Over time, the compound’s effects on cellular function may also change, depending on factors such as its stability, degradation, and the long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving an orthotopic MB49 murine bladder cancer model, a single dose of this compound radiation treatment significantly reduced the growth of bladder carcinoma

Metabolic Pathways

This compound may be involved in various metabolic pathways. The sarcosine component, for instance, is involved in one-carbon metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its chemical properties. For example, attaching this compound to avidin prevents its re-absorption into the blood and distribution throughout the rest of the body

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-Biotin-Sarcosine involves several steps. Initially, DOTA is activated and then conjugated with biotin and sarcosine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The process includes:

- Activation of DOTA with a suitable activating agent.

- Conjugation of activated DOTA with biotin.

- Addition of sarcosine to the DOTA-biotin conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

DOTA-Biotin-Sarcosine undergoes various chemical reactions, including:

Chelation: Formation of stable complexes with metal ions such as lutetium-177 and yttrium-90.

Substitution: Reactions where functional groups on the compound are replaced with other groups

Common Reagents and Conditions

Common reagents used in these reactions include:

- Metal salts (e.g., lutetium chloride, yttrium chloride)

- Organic solvents (e.g., dimethyl sulfoxide, acetonitrile)

- Catalysts (e.g., triethylamine) .

Major Products

The major products formed from these reactions are metal-chelated complexes of this compound, which are used in various diagnostic and therapeutic applications .

Aplicaciones Científicas De Investigación

DOTA-Biotin-Sarcosine has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent in the synthesis of metal complexes for various applications.

Biology: Employed in molecular imaging to study biological processes at the cellular and molecular levels.

Medicine: Utilized in pretargeted radioimmunotherapy for cancer treatment, where it helps deliver radiation to specific tumor cells.

Industry: Applied in the development of diagnostic tools and therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

DOTA-Biotin: Similar to DOTA-Biotin-Sarcosine but lacks the sarcosine moiety.

DOTA-aminobenzene: Another DOTA-based compound used in similar applications.

DOTA-tyrosine-lysine: A DOTA derivative with different targeting properties

Uniqueness

This compound is unique due to its combination of DOTA, biotin, and sarcosine, which enhances its stability and targeting capabilities. The presence of sarcosine provides additional functionalization options, making it versatile for various applications .

Propiedades

IUPAC Name |

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDGMGWABJHCRC-BGNUVLEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N8O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180978-54-5 | |

| Record name | DOTA-biotin-sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180978545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTA-BIOTIN-SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5296AP53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B3110895.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)